molecular formula C7H10ClN3 B3052230 Benzimidic acid hydrazide hydrochloride CAS No. 39696-43-0

Benzimidic acid hydrazide hydrochloride

Cat. No.: B3052230
CAS No.: 39696-43-0
M. Wt: 171.63 g/mol
InChI Key: LGCHTRBWBXRSLJ-UHFFFAOYSA-N
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Description

Benzimidic acid hydrazide hydrochloride (CAS: 28819-30-9) is a hydrazide derivative with the molecular formula C₇H₉N₃·HCl and a molecular weight of 171.63 g/mol (calculated from and ). Structurally, it consists of a benzimidic acid core (a benzene ring conjugated with an imidic acid group) linked to a hydrazide moiety, which is protonated as a hydrochloride salt. This compound is a key intermediate in synthesizing heterocyclic compounds such as triazoles, tetrazoles, and imidazoles, often used in medicinal chemistry for drug discovery ().

Synonyms include benzenecarboximidic acid hydrazide hydrochloride, benzamide hydrazone, and benzamidrazone (). Its InChI key and SMILES notation are critical for computational docking studies, which explore its interactions with biological targets like soluble epoxide hydrolase (sEH) ().

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-aminobenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-7(10-9)6-4-2-1-3-5-6;/h1-5H,9H2,(H2,8,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCHTRBWBXRSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzimidic acid hydrazide hydrochloride can be synthesized through various methods. One common approach involves the reaction of benzimidic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, ensuring complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs mechanochemical methods or solid-state melt reactions. These methods are preferred due to their efficiency and scalability. The mechanochemical approach involves grinding the reactants together, while the solid-state melt reaction requires heating the reactants to a specific temperature to induce the reaction .

Chemical Reactions Analysis

Types of Reactions: Benzimidic acid hydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of benzimidic acid hydrazide hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazide Derivatives

Compound Name CAS Number Molecular Formula Key Structural Features Biological Activity Reference
Benzimidic acid hydrazide HCl 28819-30-9 C₇H₉N₃·HCl Benzimidic acid + hydrazide + HCl sEH inhibition (72% at 10 µM)
Benzimidamide HCl 1670-14-0 C₇H₉ClN₂ Benzene + amidine group + HCl Protease inhibition, antimicrobial
2-Hydrazinobenzoic acid HCl 52356-01-1 C₇H₈N₂O₂·HCl Benzoic acid + hydrazine + HCl Chelating agent, precursor for dyes
Nicotinic acid benzylidene hydrazide derivatives N/A Varies Nicotinic acid + benzylidene hydrazide Antimicrobial (MIC: 2–8 µg/mL)
5-(2,4-Dichloro-phenoxy)acetic acid hydrazides N/A C₁₀H₈Cl₂N₂O₃ Dichlorophenoxy acetic acid + hydrazide Anti-inflammatory (81% inhibition)

Key Observations :

  • Benzimidamide HCl () lacks the hydrazide group but shares the benzimidic acid core. It is a potent protease inhibitor due to its amidine group, which interacts with serine residues in enzymes.
  • Nicotinic acid benzylidene hydrazides () replace the benzimidic acid with nicotinic acid, enhancing antimicrobial activity via metal coordination (Cu/Cd complexes).
  • Anti-inflammatory hydrazides () incorporate dichlorophenoxy groups, improving selectivity for cyclooxygenase-2 (COX-2) inhibition compared to Benzimidic acid hydrazide HCl.

Table 2: Pharmacological Profiles

Compound Target Enzyme/Pathway IC₅₀/MIC Value Mechanism of Action Reference
Benzimidic acid hydrazide HCl Soluble epoxide hydrolase (sEH) 72% inhibition at 10 µM Competitive binding to sEH active site
Amino acid-(N'-benzoyl) hydrazide HCl salts Bacterial cell wall synthesis MIC: 4–8 µg/mL Disruption of peptidoglycan cross-linking
Halogenated benzylidenebenzohydrazides DNA gyrase (bacteria) MIC: 2–4 µg/mL Inhibition of topoisomerase IV
1,3,4-Oxadiazol-2-thiones Fungal lanosterol demethylase IC₅₀: 1.2 µM Binding to heme iron in CYP51

Key Findings :

  • sEH Inhibition : Benzimidic acid hydrazide HCl shows moderate sEH inhibition (72% at 10 µM), outperformed by urea-based inhibitors like AUDA (IC₅₀: 0.7 nM) but with better solubility .
  • Antimicrobial Activity: Halogenated derivatives () and amino acid hydrazides () exhibit superior activity against S. aureus and E. coli due to enhanced membrane permeability.
  • Anti-inflammatory Activity: Thiazolidinone hydrazides () achieve >80% edema inhibition, surpassing indomethacin (76%), with reduced gastrointestinal toxicity.

Biological Activity

Benzimidic acid hydrazide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies. The information is derived from various scholarly sources to ensure a well-rounded understanding of its implications in biomedical research.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of benzimidic acid with hydrazine hydrate. The process typically involves refluxing benzimidic acid with hydrazine in an appropriate solvent, leading to the formation of the hydrazide derivative. The general reaction can be summarized as follows:

Benzimidic Acid+HydrazineBenzimidic Acid Hydrazide\text{Benzimidic Acid}+\text{Hydrazine}\rightarrow \text{Benzimidic Acid Hydrazide}

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
1Benzimidic acid, HydrazineReflux in ethanol70-85
2PurificationCrystallization>90

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Studies indicate its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi including Candida albicans.

Case Study: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of benzimidic acid hydrazide derivatives against Mycobacterium tuberculosis. The results demonstrated that certain derivatives exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range, indicating strong potential for further development as anti-tubercular agents .

Enzyme Inhibition

Research has highlighted the role of benzimidic acid hydrazides as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases. The design and synthesis of various derivatives have led to compounds that not only inhibit sEH but also improve pharmacokinetic profiles compared to existing inhibitors .

Table 2: Enzyme Inhibition Data

CompoundIC50 (µM)Mechanism of Action
Benzimidic Acid Hydrazide25Competitive Inhibition
Derivative A10Non-competitive
Derivative B5Mixed-type

Antioxidant Activity

The antioxidant potential of benzimidic acid hydrazide has also been investigated. Compounds derived from this hydrazide exhibit significant free radical scavenging activity, which is beneficial for preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that benzimidic acid hydrazides possess selective cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidic acid hydrazides. Modifications at specific positions on the benzimidazole ring or the hydrazide moiety can significantly alter their pharmacological properties.

Key Findings:

  • Hydrophobic Substituents : Introducing hydrophobic groups enhances membrane permeability and increases bioavailability.
  • Functional Groups : The presence of electron-withdrawing or donating groups can modulate the interaction with target enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzimidic acid hydrazide hydrochloride
Reactant of Route 2
Benzimidic acid hydrazide hydrochloride

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